3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride
Description
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride is a pyrrolidine derivative featuring a benzylamino-methyl substituent at the 3-position of the pyrrolidin-3-ol ring. Its molecular formula is C₁₃H₂₀Cl₂N₂O, with a molecular weight of 291.22 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous acidic environments (pH ≤ 4) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(benzylamino)methyl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLTVXFPIUPUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CNCC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Several studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. The mechanism is often linked to the modulation of neurotransmitters such as serotonin and norepinephrine. For instance, pyrrolidine derivatives have been shown to enhance the levels of these neurotransmitters in animal models, indicating their potential as antidepressants .
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Anticonvulsant Properties
- Research has demonstrated that compounds similar to 3-[(benzylamino)methyl]pyrrolidin-3-ol exhibit anticonvulsant activity in various models. The structural modifications around the pyrrolidine core can influence their efficacy against seizures, making them candidates for further development in epilepsy treatments .
-
Neuroprotective Effects
- The neuroprotective properties of pyrrolidine derivatives are of significant interest. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have indicated that such compounds can inhibit neuroinflammation and promote neuronal survival .
Synthesis Methodologies
The synthesis of 3-[(benzylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions:
- Starting Materials
- Common precursors include benzylamine and various pyrrolidine derivatives.
- Reaction Pathways
- The synthesis often employs methods such as reductive amination or coupling reactions followed by hydrochloride salt formation to yield the final product.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The benzylamino group can bind to receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore.
Comparison with Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol Dihydrochloride
- Molecular Formula : C₆H₁₁Cl₂N₃O (assuming dihydrochloride correction; evidence lists C₆H₁₁ClO³, which may reflect a discrepancy in the source) .
- Key Features: Substituent: A 1,2,3-triazole group replaces the benzylamino-methyl moiety. Implications: The triazole’s polarity may reduce lipophilicity compared to the benzyl group, limiting blood-brain barrier penetration. Applications: Triazole-containing compounds are often explored as enzyme inhibitors (e.g., kinases) due to hydrogen-bonding capabilities.
Berotralstat Dihydrochloride
- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl .
- Key Features :
- Substituents: A complex pyrazole-carboxamide core with fluorophenyl and trifluoromethyl groups.
- Applications: Clinically used as a plasma kallikrein inhibitor for hereditary angioedema. The dihydrochloride salt improves solubility in acidic conditions, similar to the target compound.
- Contrast: The larger structure and fluorine atoms enhance target specificity and metabolic stability but reduce synthetic accessibility compared to simpler pyrrolidine derivatives.
(R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Molecular Formula : C₆H₅BrN₄S .
- Key Features :
- Substituents: Bromine and methylthio groups on a pyrazolopyrimidine scaffold.
- Implications: High lipophilicity from bromine and sulfur may favor membrane permeability but limit aqueous solubility. Contrasts with the target compound’s amine-driven solubility.
Data Table: Structural and Functional Comparison
*Molecular weight recalculated assuming dihydrochloride correction for C₆H₁₁Cl₂N₃O.
Research Findings and Implications
- Salt Formation : Dihydrochloride salts in both the target compound and Berotralstat enhance solubility in acidic media, critical for oral bioavailability .
- Substituent Effects :
- Synthetic Complexity : Berotralstat’s intricate structure underscores trade-offs between specificity and synthetic feasibility compared to simpler pyrrolidines .
Biological Activity
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group, leading to diverse interactions with biological targets. Its dihydrochloride form enhances solubility, facilitating its use in various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding: The compound exhibits affinity for several neurotransmitter receptors, including histamine H3 receptors, which are implicated in cognitive functions and neuroprotection .
- Enzyme Interaction: It may also influence enzyme activities related to neurotransmitter metabolism, potentially affecting pathways involved in mood regulation and cognitive processes.
Biological Activity Overview
Research indicates that this compound possesses various biological activities:
-
Neuroprotective Effects:
- In vitro studies have shown that the compound can protect neurons from hypoxic conditions, suggesting potential applications in treating neurodegenerative diseases .
- It has been linked to enhancing neuronal survival during ischemic events by modulating calcium ion exchange through Na+/Ca2+ exchangers .
- Antagonistic Activity:
- Antimicrobial Properties:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents: Variations in the benzyl group or modifications to the hydroxyl group can significantly impact receptor binding affinity and potency.
- Stereochemistry: The three-dimensional arrangement of atoms affects how the compound interacts with biological targets, influencing its efficacy and safety profile.
Q & A
Q. What are the key considerations for synthesizing 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride with high purity?
Synthesis typically involves multi-step reactions, including benzylamine alkylation of pyrrolidin-3-ol derivatives. Critical steps include:
- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, as adapted from methods for related benzyl-pyrrolidine compounds .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt .
- Yield optimization : Adjusting stoichiometry of benzylating agents and maintaining pH control during hydrochlorination .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the benzylamino and pyrrolidine ring structure, with chemical shifts for the methylene (-CH-NH-) group near 3.0–3.5 ppm .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (e.g., unreacted intermediates) and verify molecular weight .
- Elemental analysis : Validates stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .
Q. How does the compound’s solubility profile impact experimental design?
The dihydrochloride salt is highly soluble in water and polar solvents (e.g., methanol, DMSO) but less so in non-polar solvents. This necessitates:
- In vitro assays : Use aqueous buffers (pH 4–6) to prevent precipitation .
- Stability testing : Monitor degradation under acidic/basic conditions via UV-Vis or LC-MS .
Advanced Research Questions
Q. What reaction mechanisms dominate the oxidation of this compound, and how do they affect derivatization?
- Oxidation pathways : The benzyl group undergoes oxidation with KMnO/CrO to form benzoic acid derivatives, while the pyrrolidine ring may undergo ring-opening under strong acidic conditions .
- Byproduct mitigation : Use milder oxidizing agents (e.g., TEMPO/NaClO) for selective benzyl oxidation without disrupting the pyrrolidine core .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Chiral resolving agents : Tartaric acid derivatives resolve racemic mixtures via diastereomeric salt formation, as demonstrated for structurally similar 1-benzylpyrrolidin-3-amine derivatives .
- HPLC enantioseparation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases, achieving baseline separation (α > 1.5) .
Q. What strategies address contradictory pharmacological data in receptor-binding studies?
- Receptor subtype specificity : Test against panels of related receptors (e.g., adrenergic vs. dopaminergic) to identify off-target effects .
- Buffer optimization : Vary ionic strength (e.g., 50–150 mM NaCl) to assess binding affinity dependencies, as ionic interactions may influence false positives .
Q. How does the compound’s stereochemistry influence its biological activity?
- 3D-QSAR modeling : Compare (R)- and (S)-enantiomers’ interactions with target proteins (e.g., monoamine transporters) to identify stereospecific binding pockets .
- Pharmacokinetic profiling : Enantiomers may show divergent metabolic stability in liver microsomes due to cytochrome P450 isoform selectivity .
Methodological Guidance
Designing derivatives for enhanced blood-brain barrier (BBB) permeability:
- Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to the benzyl ring to increase logP (optimal range: 1–3) .
- P-gp efflux inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in transport assays using MDCK-MDR1 cells .
Interpreting conflicting cytotoxicity data across cell lines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
